

An In-depth Technical Guide to the Chemical Structure of Diphenyliodonium Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyliodonium bromide*

Cat. No.: B072381

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyliodonium bromide is a versatile aromatic iodine(III) compound with significant applications in organic synthesis and potential pharmacological activity. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. Detailed experimental protocols for its preparation and characterization are presented, alongside a summary of its known biological interactions. This guide is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development.

Chemical Structure and Properties

Diphenyliodonium bromide consists of a diphenyliodonium cation ($[C_{12}H_{10}I]^+$) and a bromide anion (Br^-). The cation features a central iodine atom bonded to two phenyl rings. The iodine atom in this hypervalent state possesses a positive charge, which is balanced by the bromide counter-ion.

General Properties

A summary of the key physicochemical properties of **diphenyliodonium bromide** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	1483-73-4	[1]
Molecular Formula	C ₁₂ H ₁₀ BrI	[2] [3]
Molecular Weight	361.02 g/mol	[2] [3]
Appearance	White to light yellow crystalline solid	
Melting Point	188-244 °C (decomposes)	[2] [4] [5] [6]
SMILES	C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Br-]	[2] [3]
Purity	>97%	[1]

Crystallography and Molecular Geometry

The precise three-dimensional arrangement of atoms in **diphenyliodonium bromide** has been determined by X-ray crystallography. The geometry around the iodine atom is T-shaped, which is characteristic of diaryliodonium salts. Specific bond lengths and angles for the diphenyliodonium cation are crucial for understanding its reactivity and interactions.

Parameter	Value (Å or °)
I-C Bond Length	Data not explicitly found in search results
C-I-C Bond Angle	Data not explicitly found in search results
C-C Bond Length (Aromatic)	Data not explicitly found in search results
C-C-C Bond Angle (Aromatic)	Data not explicitly found in search results

Note: While search results indicate the availability of crystallographic data and tables of bond lengths and angles, the specific numerical values for **diphenyliodonium bromide** were not directly provided in the snippets.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

The synthesis of **diphenyliodonium bromide** can be achieved through several methods. A common and efficient approach is the one-pot synthesis from iodoarenes and arenes.

One-Pot Synthesis of Diphenyliodonium Bromide[11]

This protocol describes a facile and effective one-pot preparation of **diphenyliodonium bromide** using sodium perborate as the oxidant.

Materials:

- Iodobenzene
- Benzene
- Sodium perborate monohydrate ($\text{NaBO}_3 \cdot \text{H}_2\text{O}$)
- Acetic anhydride (Ac_2O)
- Concentrated sulfuric acid (98% H_2SO_4)
- Potassium bromide (KBr)
- Acetone
- Diethyl ether (Et_2O)
- Deionized water

Procedure:

- Suspend sodium perborate monohydrate (37.5 mmol) in acetic anhydride (17 mL) and stir the mixture at 30 °C for 90 minutes.
- Add iodobenzene (12.5 mmol) to the mixture and stir at 40 °C for 1.5 hours.
- Add benzene (62.5 mmol) and cool the mixture to 5-10 °C.
- Slowly add concentrated sulfuric acid (2.5 mL) dropwise, maintaining the temperature below 15 °C.

- Stir the reaction mixture at 10-30 °C for the specified time (e.g., 48 hours for benzene).
- Pour the reaction mixture into ice-water.
- If the resulting aqueous layers are dark, decolorize them with activated charcoal while boiling.
- To the cooled and filtered solution, add an excess of aqueous potassium bromide (6 g KBr in 30 mL of water) with stirring.
- Allow the precipitate to form over 1-2 hours.
- Collect the precipitate by filtration and wash thoroughly with water, acetone, and diethyl ether.
- Air-dry the product to obtain **diphenyliodonium bromide**.

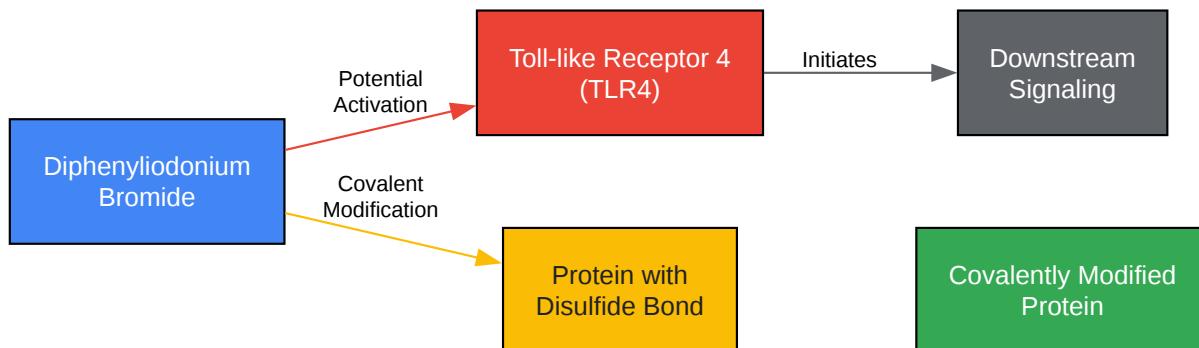
Characterization

The synthesized **diphenyliodonium bromide** should be characterized to confirm its identity and purity.

- ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the phenyl rings.[3][10][11][12]
- ¹³C NMR Spectroscopy: The carbon NMR spectrum helps to identify the carbon skeleton of the molecule.[12]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the diphenyliodonium cation.
- Melting Point Determination: The melting point is a useful indicator of purity.

Biological Interactions and Signaling

Diphenyliodonium compounds have been investigated for their biological activities.

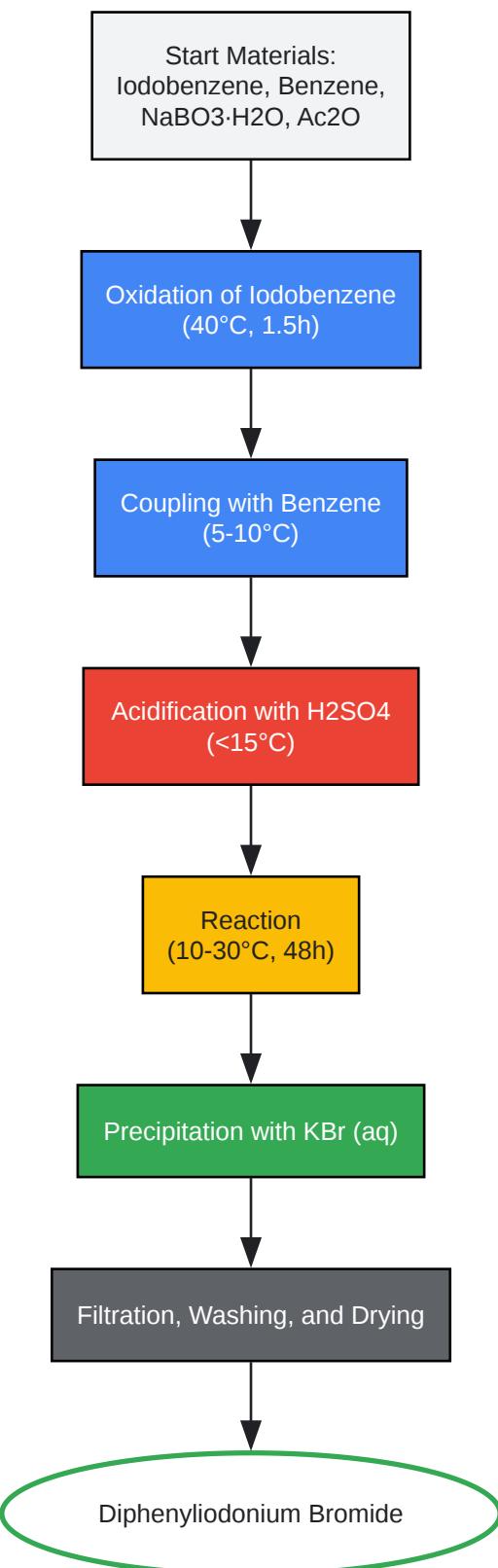

Diphenyliodonium bromide is known to be a chemical inhibitor that can covalently modify protein disulfide bonds.^[2] Its mechanism of action is not fully elucidated but may involve interactions with specific cellular components.

One proposed mechanism suggests the involvement of Toll-like receptor 4 (TLR4) activation.^[2] Furthermore, its ability to interact with thiols in proteins indicates a potential to modulate the function of various enzymes and receptors through covalent modification.

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the proposed biological interactions of **diphenyliodonium bromide**, including its potential interaction with TLR4 and its covalent modification of protein disulfide bonds.



[Click to download full resolution via product page](#)

Caption: Proposed biological interactions of **diphenyliodonium bromide**.

Experimental Workflow: One-Pot Synthesis

This diagram outlines the key steps in the one-pot synthesis of **diphenyliodonium bromide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure and Hirshfeld surface analysis of di-bromido-bis({(S)-2-[1-(di-methyl-amino)-eth-yl]phen-yl}di-phenyl-silanol-κ O)zinc(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. DIPHENYLIODONIUM CHLORIDE(1483-72-3) 1H NMR spectrum [chemicalbook.com]
- 4. Studies on the inhibitory mechanism of iodonium compounds with special reference to neutrophil NADPH oxidase | Scilit [scilit.com]
- 5. chemscene.com [chemscene.com]
- 6. Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. spectrabase.com [spectrabase.com]
- 12. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Diphenyliodonium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072381#diphenyliodonium-bromide-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com